N,1-dibenzyl-N-butyl-4-piperidinamine

Lipophilicity Physicochemical properties Drug-likeness

N,1-dibenzyl-N-butyl-4-piperidinamine is a synthetic small molecule belonging to the 4-aminopiperidine class, characterized by a piperidine ring core substituted with a benzyl group at the 1-position and benzyl and butyl groups at the 4-amino position. Its molecular formula is C23H32N2, with a molecular weight of 336.5 g/mol.

Molecular Formula C23H32N2
Molecular Weight 336.5 g/mol
Cat. No. B4853910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,1-dibenzyl-N-butyl-4-piperidinamine
Molecular FormulaC23H32N2
Molecular Weight336.5 g/mol
Structural Identifiers
SMILESCCCCN(CC1=CC=CC=C1)C2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C23H32N2/c1-2-3-16-25(20-22-12-8-5-9-13-22)23-14-17-24(18-15-23)19-21-10-6-4-7-11-21/h4-13,23H,2-3,14-20H2,1H3
InChIKeyVHWMXBWTEFLTJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility27.3 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





Procuring N,1-Dibenzyl-N-butyl-4-piperidinamine: Key Chemical Identifiers and Baseline Properties


N,1-dibenzyl-N-butyl-4-piperidinamine is a synthetic small molecule belonging to the 4-aminopiperidine class, characterized by a piperidine ring core substituted with a benzyl group at the 1-position and benzyl and butyl groups at the 4-amino position [1]. Its molecular formula is C23H32N2, with a molecular weight of 336.5 g/mol [1]. This compound serves primarily as a research chemical and a versatile intermediate in medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) around the piperidine scaffold [2].

Why N,1-Dibenzyl-N-butyl-4-piperidinamine Cannot Be Simply Substituted by Generic 4-Aminopiperidine Analogs


Substituting N,1-dibenzyl-N-butyl-4-piperidinamine with a generic or more common analog like N,1-dibenzyl-4-piperidinamine or N-benzyl-4-piperidinamine is not feasible for projects dependent on specific lipophilicity or steric parameters. Systematic SAR studies on 4-aminopiperidines demonstrate that the N-alkyl chain length on the exocyclic amine directly and significantly modulates critical molecular properties, including logP, aqueous solubility, and target binding affinity [1]. The N-butyl group in this compound introduces a specific hydrophobic and steric volume that is absent in N-methyl or N-ethyl counterparts, directly impacting membrane permeability and off-target activity profiles [2]. Class-level evidence confirms that even a single methylene group change can result in potency shifts of up to an order of magnitude for certain biological targets, making direct substitution a high-risk decision for both chemical biology and drug discovery campaigns [2].

Quantitative Differentiation Data for N,1-Dibenzyl-N-butyl-4-piperidinamine vs. Closest Analogs


Increased Calculated Lipophilicity (cLogP) Driven by N-Butyl Substitution Relative to N-Methyl Analog

A key differentiator for N,1-dibenzyl-N-butyl-4-piperidinamine is its elevated lipophilicity imparted by the N-butyl group. The compound has a computed XLogP3-AA value of 5.2, significantly higher than its N-methyl analog, N,1-dibenzyl-N-methyl-4-piperidinamine, which has a computed XLogP3-AA of 3.8 [1]. This difference is characteristic of the 4-aminopiperidine class, where SAR studies confirm that each additional methylene unit in the N-alkyl chain increases logP by approximately 0.6 log units [2].

Lipophilicity Physicochemical properties Drug-likeness

Enhanced Steric Bulk Quantified by Molecular Weight and Topological Polar Surface Area (TPSA)

The N-butyl group provides a distinct increase in molecular size and steric occupancy compared to shorter N-alkyl chains. The molecular weight of N,1-dibenzyl-N-butyl-4-piperidinamine is 336.5 g/mol, representing a 28.1 Da increase over the N-ethyl analog (308.4 g/mol) and a 14.1 Da increase over the N-propyl analog (322.5 g/mol) [1]. Despite this, its topological polar surface area (TPSA) remains constant at 6.6 Ų across N-alkyl analogs, as the polar surface area is unaffected by alkyl chain extension [1]. This creates a profile of increasing non-polar volume without altering hydrogen-bonding capacity, a key feature for modulating van der Waals interactions in a hydrophobic binding pocket.

Steric effects Molecular size Selectivity

Conserved Topological Polar Surface Area Ensures Consistent Basal Solubility Profile Across N-Alkyl Series

A notable class-level characteristic is that the topological polar surface area (TPSA) for N,1-dibenzyl-N-butyl-4-piperidinamine is calculated at 6.6 Ų, which is identical to its N-methyl, N-ethyl, and N-propyl analogs because the piperidine core and benzyl groups dominate the polar surface area [1]. This implies that while lipophilicity rises with chain length, the basal aqueous solubility determinant remains unchanged, allowing the compound to maintain a consistent solubility baseline for in vitro assay conditions while modulating membrane partitioning.

Solubility Physicochemical consistency Formulation

Precursor for Diversified Library Synthesis via Reductive Amination or N-Debenzylation Chemistry

A distinguishing feature for procurement is the compound's utility as a late-stage diversification intermediate. The presence of two benzyl protecting groups allows for selective deprotection under hydrogenolytic conditions to generate the free 4-amino-1-benzylpiperidine or 4-(butylamino)piperidine scaffolds, while the butyl group remains untouched [1]. This is a deliberate synthetic design not present in analogs without the dual benzyl protection, such as N-butyl-4-piperidinamine. The compound is explicitly cited as a key intermediate in patent literature for synthesizing Hsp70-targeting therapeutics, where subsequent functionalization of the debenzylated amine is a critical step [2].

Chemical intermediate Library synthesis Medicinal chemistry

Targeted Application Scenarios for N,1-Dibenzyl-N-butyl-4-piperidinamine in Research and Development


Systematic Exploration of Lipophilic SAR Around a 4-Aminopiperidine Lead Series

When a lead compound from a 4-aminopiperidine series shows promising activity but insufficient lipophilicity for a desired cellular or in vivo profile, N,1-dibenzyl-N-butyl-4-piperidinamine can be directly procured and tested to extend the SAR. As demonstrated, the compound's cLogP of 5.2 offers a +1.4 log unit increase over the N-methyl analog [1], allowing the research team to test whether increasing hydrophobicity correlates with enhanced membrane permeability without altering the TPSA of 6.6 Ų [2]. This is particularly relevant for CNS-targeted projects where a higher logP can improve blood-brain barrier penetration.

Late-Stage Diversification for Focused Compound Library Synthesis

In a medicinal chemistry program aiming to generate a patentable library around a piperidine scaffold, this compound provides a strategic starting point. Its three nitrogen substituents can be differentially deprotected and functionalized. For instance, hydrogenolysis can remove the benzyl groups while retaining the N-butyl chain, enabling the synthesis of N4-butyl-N1-substituted piperidine analogs [1]. This orthogonal reactivity is a core differentiator from simpler N-alkyl-piperidin-4-amines and directly supports the generation of diverse, novel structures for intellectual property expansion [2].

Preparation of Chemical Probes for Investigating Hsp70 Biology

For academic or industrial groups investigating heat shock protein 70 (Hsp70) as a therapeutic target, N,1-dibenzyl-N-butyl-4-piperidinamine is a validated intermediate. Patent literature explicitly describes its utility in constructing N,N'-disubstituted piperidinamine compounds that act as Hsp70 inhibitors [1]. The compound's N-butyl chain is crucial for achieving the specific hydrophobic interaction profile required for this target class, making it a necessary starting material for replicating or modifying these patented chemotypes.

Physicochemical Reference Standard for LogP/TPSA Correlation Studies

Due to the consistent TPSA of 6.6 Ų across the N-alkyl series (methyl, ethyl, propyl, butyl) [1], this compound can serve as a reference standard in experiments designed to deconvolute the individual contributions of lipophilicity versus polar surface area to pharmacokinetic parameters like Caco-2 permeability or metabolic stability. Using this compound alongside its N-methyl, N-ethyl, and N-propyl counterparts allows for a controlled comparison where only the hydrocarbon chain length varies, providing cleaner data for in silico model validation.

Quote Request

Request a Quote for N,1-dibenzyl-N-butyl-4-piperidinamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.